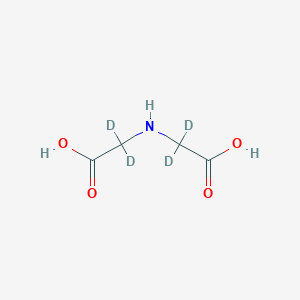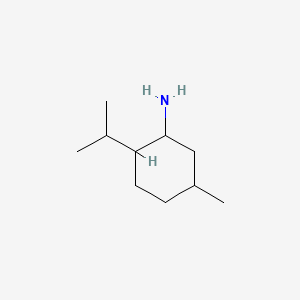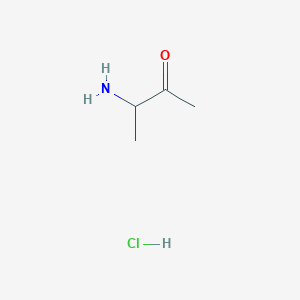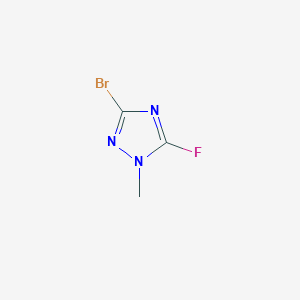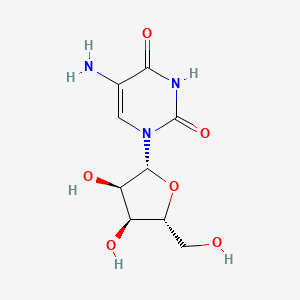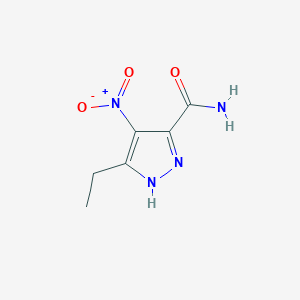![molecular formula C11H12BrNO3S B3421402 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid CAS No. 21462-47-5](/img/structure/B3421402.png)
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid
Descripción general
Descripción
2-(Acetamino)-3-[(4-Bromophenyl)sulfanyl]propanoiic acid (2A3BPSP) is a sulfur-containing heterocyclic compound that is of interest to researchers due to its potential applications in various scientific fields. 2A3BPSP is a versatile compound that can be used in a variety of synthetic reactions, and it can also be used as a building block for the synthesis of other compounds. In addition, 2A3BPSP has a wide range of applications in scientific research, including biochemical and physiological effects, and its mechanism of action.
Aplicaciones Científicas De Investigación
Sulfonamides, including compounds like 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid, have a broad range of applications in scientific research due to their structural diversity and biological activities. These compounds have been investigated for their potential in treating various conditions and enhancing our understanding of disease mechanisms.
Role in Drug Development
Sulfonamides have been integral in the development of numerous clinically used drugs such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. The primary sulfonamide moiety is a key feature in these drugs, contributing to their effectiveness in treating conditions such as glaucoma, epilepsy, psychosis, and inflammation. Notably, recent drugs like apricoxib and pazopanib also incorporate this group, showcasing the ongoing relevance of sulfonamides in drug development (Carta, Scozzafava, & Supuran, 2012).
Antioxidant and Anticoagulant Properties
D-Glucans, after chemical modifications such as sulfonylation, have shown increased solubility and enhanced biological activities. These activities include antioxidation and anticoagulation, positioning modified sulfonamides as promising compounds for therapeutic use in conditions requiring antioxidant or anticoagulant interventions (Kagimura et al., 2015).
Importance in Biological and Preclinical Studies
N-sulfonylamino azinones, a class of sulfonamides, have attracted significant attention for their diverse biological activities. These compounds have been shown to possess diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Their role in the treatment of neurological disorders such as epilepsy and schizophrenia through the development of competitive AMPA receptor antagonists highlights the therapeutic potential of sulfonamides in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).
Propiedades
IUPAC Name |
2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPBUFAQZNZYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3421324.png)
